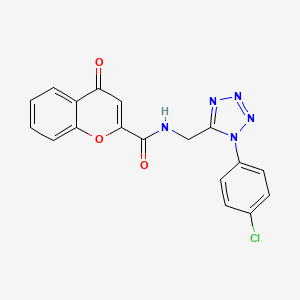![molecular formula C24H17FN4O3 B2751671 8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-20-3](/img/structure/B2751671.png)
8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, also known as EFNPQ, is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is a pyrazoloquinoline derivative that has shown promising results in various studies, particularly in the area of cancer research.
Aplicaciones Científicas De Investigación
Photophysical Properties
Researchers have explored the photophysical behaviors of quinoline derivatives, including compounds structurally related to 8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline. These compounds have shown interesting photophysical properties, such as dual emissions (normal and excited-state intramolecular proton transfer (ESIPT) emissions) and large Stokes shifts in various solvent polarities. Such properties make them potential candidates for applications in fluorescence spectroscopy and materials science. The detailed study of these behaviors provides insights into their utility as fluorophores for scientific research (Padalkar & Sekar, 2014).
Heterocyclic Chemistry
The synthesis and transformation of quinoline derivatives highlight their significance in the creation of heterocyclic compounds, which are crucial in medicinal chemistry and materials science. Research has demonstrated methods to synthesize various quinoline derivatives, showcasing their versatility and potential in developing novel materials and therapeutic agents. These methodologies enable the preparation of compounds with diverse biological and chemical properties, underscoring the compound's role in advancing heterocyclic chemistry and its applications in drug discovery and material development (Nagarajan & Shah, 1992).
Biological Systems Study
Quinoline derivatives are known for their wide applications in biochemistry and medicine, particularly in studying various biological systems. The exploration of aminoquinolines, for instance, has opened avenues for their use as potential antioxidants and radioprotectors. This research area is crucial for developing new, more sensitive, and selective compounds for biological applications, including the study of DNA interactions and protective agents against oxidative stress (Aleksanyan & Hambardzumyan, 2013).
Structural and Optical Properties
The investigation into the structural and optical properties of quinoline derivatives, including those similar to 8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline, has revealed their potential in photoluminescence applications. Studies on fluorine-substituted quinoline derivatives, for example, have shown that these modifications can significantly affect their fluorescence quantum efficiency, HOMO and LUMO levels, and basicity. Such findings are pivotal for the development of new fluorescent materials with tailored properties for various scientific and technological applications (Szlachcic & Uchacz, 2018).
Propiedades
IUPAC Name |
8-ethoxy-1-(4-fluorophenyl)-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17FN4O3/c1-2-32-19-11-12-22-20(13-19)24-21(14-26-22)23(15-3-7-18(8-4-15)29(30)31)27-28(24)17-9-5-16(25)6-10-17/h3-14H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVACUOAPHFZTCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B2751591.png)

![Rac-(2R,3R)-2-[1-(propan-2-yl)-1H-pyrazol-5-yl]oxolan-3-amine](/img/structure/B2751596.png)


![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2751602.png)


![N-[1-(3,5-Dimethoxyphenyl)pyrrolidin-3-yl]-N-methylprop-2-enamide](/img/structure/B2751606.png)

![N-(sec-butyl)-3-(1-((2-((3-fluorophenyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2751610.png)
